S,S-Labetalol

Descripción general

Descripción

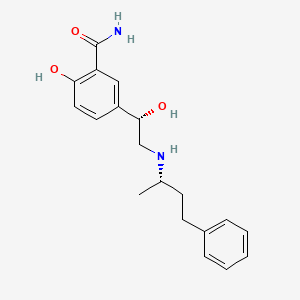

S,S-Labetalol is a complex organic compound with significant potential in various scientific fields This compound is characterized by its intricate structure, which includes multiple functional groups such as hydroxyl, amine, and benzamide

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of S,S-Labetalol typically involves multi-step organic reactions. One common approach is the condensation reaction between 2-hydroxybenzaldehyde and an appropriate amine derivative under controlled conditions. This reaction can be catalyzed by various agents, including acids or bases, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the compound from reaction mixtures .

Análisis De Reacciones Químicas

Types of Reactions

S,S-Labetalol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The amine group can be reduced to form secondary or tertiary amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can yield benzaldehyde derivatives, while nitration can introduce nitro groups onto the aromatic ring .

Aplicaciones Científicas De Investigación

Pharmacological Profile

Labetalol exhibits unique pharmacological properties due to its dual action:

- Alpha-1 Blockade : Reduces peripheral vascular resistance.

- Beta Blockade : Decreases heart rate and myocardial contractility.

The ratio of beta to alpha blockade is approximately 7:1, making it more effective at beta-receptor sites in humans . This profile allows labetalol to effectively manage blood pressure without significantly reducing heart rate, which is advantageous in various clinical settings.

Management of Hypertension

Labetalol is primarily indicated for the treatment of essential hypertension and hypertensive emergencies. It is effective in both oral and intravenous forms:

- Oral Administration : Used for chronic management of hypertension.

- Intravenous Administration : Preferred in acute settings such as hypertensive crises, especially during surgery .

Efficacy Data

Pregnancy-Induced Hypertension

Labetalol is frequently used to manage hypertension during pregnancy, particularly in cases of pre-eclampsia. Studies indicate it is safe for both mother and fetus, with minimal adverse effects reported .

Case Study Example

In a case study involving a pregnant woman with severe hypertension, labetalol was administered at a dose of 400 mg BID, resulting in effective blood pressure control without significant side effects .

Hypertensive Emergencies

Labetalol is particularly beneficial in acute hypertensive crises due to its rapid onset of action. It has been shown to effectively lower blood pressure while maintaining cardiac output .

Clinical Insights

- In a cohort study, labetalol was administered intravenously to patients experiencing hypertensive emergencies, achieving significant reductions in blood pressure without reflex tachycardia .

Safety and Side Effects

While labetalol is generally well-tolerated, some side effects include:

- Common Side Effects : Dizziness, gastrointestinal disturbances, headaches.

- Serious Adverse Effects : Hepatic injury (rare), hypotension .

Monitoring is essential, especially in elderly patients or those with pre-existing conditions.

Mecanismo De Acción

The mechanism of action of S,S-Labetalol involves its interaction with specific molecular targets. The hydroxyl and amine groups enable the compound to form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. This interaction can lead to inhibition or activation of biochemical pathways, depending on the target and the context of the interaction .

Comparación Con Compuestos Similares

Similar Compounds

2-Hydroxy-5-sulfobenzoic acid: Similar in structure but with a sulfonic acid group, it is used as an organocatalyst in various reactions.

2-Hydroxy-5-(1-hydroxyethyl)benzamide: Shares the benzamide core but differs in the substituents, affecting its reactivity and applications.

Uniqueness

S,S-Labetalol stands out due to its specific combination of functional groups, which confer unique reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions and interact with biological targets makes it a versatile compound in both research and industrial contexts .

Actividad Biológica

S,S-Labetalol is a non-selective beta-adrenergic antagonist and a selective alpha-1 adrenergic antagonist, primarily used in the management of hypertension. Its unique pharmacological profile allows it to effectively lower blood pressure while minimizing adverse effects commonly associated with other antihypertensive agents. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and comprehensive research findings.

This compound functions by blocking both beta-adrenergic receptors (β1 and β2) and alpha-1 adrenergic receptors. This dual action results in decreased heart rate, reduced cardiac output, and vasodilation, leading to lower blood pressure. The ratio of beta to alpha antagonism is approximately 3:1 after oral administration and 6.9:1 following intravenous administration .

Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | ~25% after oral administration |

| Volume of distribution | 9–15.7 L/kg |

| Elimination half-life | ~6 hours |

| Protein binding | 50–57% |

| Clearance | 10–25 mL/min/kg |

Labetalol is extensively metabolized in the liver, with no active metabolites detected in the urine or feces .

Hypertension Management

Case Study: Comparative Efficacy in Pregnancy

A study comparing labetalol with nifedipine in managing hypertensive disorders during pregnancy demonstrated significant reductions in systolic blood pressure (SBP) and diastolic blood pressure (DBP) in the labetalol group. The mean SBP decreased from 153.2 mmHg to 124.2 mmHg, while DBP fell from 102.4 mmHg to 90.0 mmHg post-treatment (p < 0.0001) .

Table: Blood Pressure Changes in Pregnancy Study

| Parameter | Labetalol (Mean ± SD) | Nifedipine (Mean ± SD) | p-value |

|---|---|---|---|

| SBP Before | 153.2 ± 5.455 | 152.2 ± 6.72 | 0.5293 NS |

| SBP After | 124.2 ± 4.142 | 138.4 ± 4.715 | <0.0001 S |

| DBP Before | 102.4 ± 5.425 | 104.8 ± 6.22 | 0.1167 NS |

| DBP After | 90.0 ± 3.687 | 99.8 ± 1.399 | <0.0001 ES |

This indicates that labetalol is more effective than nifedipine in controlling hypertension during pregnancy.

Use in Pediatric Hypertensive Crisis

In a retrospective study involving children under two years old, labetalol was found to effectively reduce mean systolic blood pressure by at least 20% within eight hours of administration, demonstrating comparable efficacy to nicardipine and nitroprusside . The safety profile was acceptable, with hypotension being the primary concern for patients with brain injuries.

Side Effects and Safety Profile

While labetalol is generally well-tolerated, some side effects have been reported:

- Common Side Effects : Dizziness, gastrointestinal disturbances, headache.

- Serious Side Effects : Asthma exacerbation, heart failure, Raynaud's phenomenon (rare).

The incidence of side effects appears to be lower compared to traditional beta-blockers due to its partial agonist activity at beta receptors .

Propiedades

IUPAC Name |

2-hydroxy-5-[(1S)-1-hydroxy-2-[[(2S)-4-phenylbutan-2-yl]amino]ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3/c1-13(7-8-14-5-3-2-4-6-14)21-12-18(23)15-9-10-17(22)16(11-15)19(20)24/h2-6,9-11,13,18,21-23H,7-8,12H2,1H3,(H2,20,24)/t13-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGUAFYQXFOLMHL-SCLBCKFNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCC1=CC=CC=C1)NC[C@H](C2=CC(=C(C=C2)O)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72487-32-2, 83167-24-2 | |

| Record name | rel-2-Hydroxy-5-[(1R)-1-hydroxy-2-[[(1R)-1-methyl-3-phenylpropyl]amino]ethyl]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72487-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S,S-Labetalol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083167242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LABETALOL, (S,S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OPX88UNT44 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.